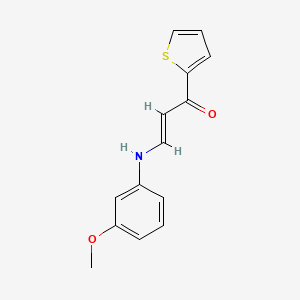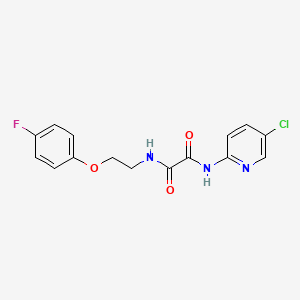
N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide, also known as CPOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, histone deacetylase, and monoamine oxidase. This makes it a promising candidate for the development of novel drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and depression.
Mecanismo De Acción
The exact mechanism of action of N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide is not yet fully understood. However, studies have shown that it exerts its inhibitory effects by binding to the active site of enzymes, thereby preventing their normal function. It has also been suggested that N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide may induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of histone deacetylase.
Biochemical and Physiological Effects:
N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide has been shown to exhibit potent inhibitory activity against various enzymes, which makes it a promising candidate for the development of novel drugs for the treatment of various diseases. However, its effects on the human body are not yet fully understood, and further studies are needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide has several advantages for lab experiments, including its high potency and specificity against various enzymes. However, its limitations include its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide, including:
1. Further studies to determine its safety and efficacy in vivo.
2. Development of novel drugs based on N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide for the treatment of various diseases.
3. Studies to determine its effects on different types of cancer cells.
4. Studies to determine its potential applications in other fields, such as materials science and catalysis.
5. Development of new synthesis methods for N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide to improve its yield and purity.
In conclusion, N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Further studies are needed to determine its safety and efficacy in vivo and to develop novel drugs based on its structure. Its inhibitory effects against various enzymes make it a promising candidate for the treatment of various diseases, and its potential applications in other fields make it an exciting area of research for the future.
Métodos De Síntesis
N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide is synthesized by reacting 5-chloropyridin-2-amine with 2-(4-fluorophenoxy)ethyl oxalyl chloride in the presence of triethylamine. The resulting product is purified through column chromatography to obtain N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide in its pure form.
Propiedades
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[2-(4-fluorophenoxy)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O3/c16-10-1-6-13(19-9-10)20-15(22)14(21)18-7-8-23-12-4-2-11(17)3-5-12/h1-6,9H,7-8H2,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTDXJNMPPKNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)C(=O)NC2=NC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,5-dimethylphenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2486847.png)
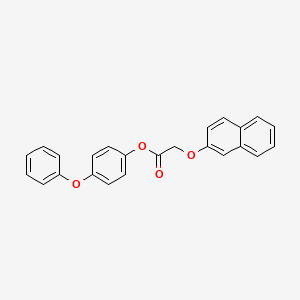
![2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2486850.png)
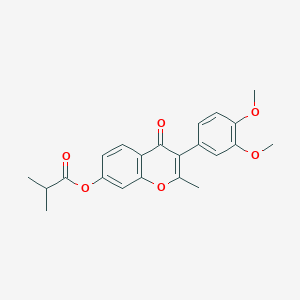
![(Z)-ethyl 2-(2-((5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486855.png)

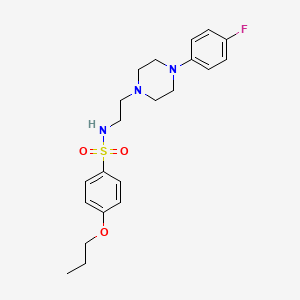
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide](/img/structure/B2486860.png)
![2-(3-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)phenoxy)acetamide](/img/structure/B2486861.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2486863.png)
![methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate](/img/structure/B2486864.png)
